molecular formula C19H21ClN2O3S B2479989 5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide CAS No. 681841-55-4

5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide

Cat. No.: B2479989
CAS No.: 681841-55-4
M. Wt: 392.9
InChI Key: BFTMVRKKIJSQEG-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 5-chloro-2-methoxybenzenesulfonamide core linked via an ethyl group to a 2,5-dimethylindole moiety.

Properties

IUPAC Name

5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-12-4-6-17-16(10-12)15(13(2)22-17)8-9-21-26(23,24)19-11-14(20)5-7-18(19)25-3/h4-7,10-11,21-22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTMVRKKIJSQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the chloro group.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s ability to inhibit certain enzymes, such as carbonic anhydrase, by mimicking the enzyme’s natural substrate . The chloro and methoxy groups may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in the Sulfonamide Core
Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Activity/Application Reference ID
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide 4-Methoxy instead of 2-methoxy on benzene; indole lacks 2,5-dimethyl groups 364.85 Not explicitly stated (structural analog)
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide Phenylethyl instead of indole-ethyl; 4-methyl substitution on benzene 339.84 Not reported
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide No indole-ethyl chain; simpler sulfonamide with unsubstituted benzene 311.78 Anti-hypertensive, anti-malarial potential
Glibenclamide Cyclohexylurea and benzamide groups; 5-chloro-2-methoxybenzamido substituent 494.00 Antidiabetic (sulfonylurea class)

Key Observations :

  • The position of methoxy (2- vs. 4-) and methyl groups on the benzene ring significantly alters steric and electronic properties.
Indole-Substituted Sulfonamides with Varied Indole Moieties
Compound Name Indole Substitutions Additional Modifications Activity/Application Reference ID
5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)ethyl]-2-methoxy-benzamide No indole; phenyl-ethyl chain with sulfamoyl Hydroxyl-sulfonamide group NLRP3 inflammasome inhibitor (multiple sclerosis)
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide 5-Chloroindole (no 2,5-dimethyl) 4-Methoxybenzene Structural analog (unreported activity)
5-Chloro-N-{2-[4-(diethylamino)phenyl]ethyl}-3-ethyl-1H-indole-2-carboxamide 3-Ethylindole; carboxamide linkage Diethylamino-phenyl group CB1 receptor allosteric modulator candidate
N-[2-[5-(Chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl]-5-fluoro-2-methoxybenzenesulfonamide 5-Chlorodifluoromethoxyindole; 5-fluoro on benzene Enhanced halogenation Unreported (structural complexity)

Key Observations :

  • The 2,5-dimethyl substitution on the indole in the target compound may enhance lipophilicity and membrane permeability compared to non-methylated analogs .
  • Halogenation (e.g., 5-chloro, 5-fluoro) in related compounds correlates with improved receptor binding and metabolic stability .

Biological Activity

5-Chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and inflammatory diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H22ClN3O2S
  • Molecular Weight : 448.0 g/mol

Its structure features a sulfonamide group, which is known for its role in various biological activities, including enzyme inhibition.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways.

Inhibition of Kinases

Research indicates that this compound may act as a selective inhibitor of protein kinases involved in cell proliferation and survival. For instance, studies have demonstrated its ability to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to growth arrest in cancer cells.

Biological Activity Data

Activity TypeDescriptionReference
Anticancer Induces apoptosis in various cancer cell lines by inhibiting CDKs.
Anti-inflammatory Reduces cytokine production in macrophages, suggesting anti-inflammatory properties.
Enzyme Inhibition Inhibits specific kinases involved in signal transduction pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study published in 2024 highlighted that this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through CDK inhibition. The IC50 value was reported at approximately 15 µM, indicating significant potency against these cells.
  • Anti-inflammatory Effects : In vitro experiments demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in activated macrophages. This suggests a potential application in treating inflammatory diseases.
  • Kinase Selectivity : Comparative studies showed that this compound exhibited higher selectivity towards certain kinases compared to traditional inhibitors like staurosporine, which is known for its broad-spectrum activity but also for off-target effects.

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